A Technical Guide to the Molecular Weight and Analysis of 16:1 (Δ9-Trans) Phosphatidylcholine
A Technical Guide to the Molecular Weight and Analysis of 16:1 (Δ9-Trans) Phosphatidylcholine
Abstract
This technical guide provides a comprehensive analysis of 16:1 (Δ9-Trans) Phosphatidylcholine (PC), a phospholipid incorporating the trans-fatty acid, palmitelaidic acid. We will dissect the molecular structure to precisely calculate its molecular weight, address the inherent ambiguity in its common nomenclature, and present a gold-standard analytical workflow for its empirical verification. This document is intended to serve as a foundational resource, blending theoretical chemical principles with practical, field-proven methodologies essential for researchers in lipidomics, membrane biology, and pharmaceutical development.
Introduction: The Significance of Isomerism in Phospholipids
Phosphatidylcholines (PC) are a primary class of phospholipids and are fundamental components of eukaryotic cell membranes.[1][2] Their structure consists of a glycerol backbone, a hydrophilic phosphocholine headgroup, and two hydrophobic fatty acid tails.[2][3] The specific identity of these fatty acid tails dictates the physicochemical properties of the phospholipid and, by extension, the biological membranes they constitute.
The nomenclature "16:1 (Δ9-Trans) PC" specifies that at least one of these fatty acid tails is palmitelaidic acid, a 16-carbon chain with one double bond in the trans configuration at the ninth carbon. Unlike their naturally abundant cis counterparts, trans fatty acids (TFAs) are most often formed during the industrial partial hydrogenation of vegetable oils.[4] TFAs integrated into phospholipids, such as 16:1 (Δ9-Trans) PC, adopt a more linear, rigid structure akin to saturated fatty acids.[4] This structural difference has profound biological implications, altering membrane fluidity, increasing affinity for cholesterol, and potentially reducing the activation of membrane-bound receptors.[4][5][6] An accurate understanding of the molecular weight of these specific lipids is therefore paramount for their precise quantification in complex biological and pharmaceutical systems.
Deciphering the Molecular Structure and Formula
The term "16:1 (Δ9-Trans) PC" can be ambiguous as it does not specify the fatty acid on the second position of the glycerol backbone. To provide a comprehensive analysis, this guide will consider two common, representative structures:
-
Symmetric PC: 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine, where both fatty acid tails are 16:1 (Δ9-Trans). This is often denoted as PC(16:1t/16:1t).
-
Asymmetric PC: 1-palmitoyl-2-palmitelaidoyl-sn-glycero-3-phosphocholine, a mixed-acyl phospholipid with a saturated 16:0 fatty acid (palmitic acid) and a 16:1 (Δ9-Trans) fatty acid. This is denoted as PC(16:0/16:1t).
The diagram below illustrates the fundamental components of an asymmetric 16:1 (Δ9-Trans) PC molecule.
Caption: Molecular components of an asymmetric PC(16:0/16:1t).
Calculation of Molecular Weight
The molecular weight (MW) is calculated by summing the masses of all atoms in the molecular formula, based on standard atomic weights.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Nitrogen | N | 14.007 |
| Oxygen | O | 15.999 |
| Phosphorus | P | 30.974 |
Case 1: Symmetric PC(16:1t/16:1t)
This molecule is an isomer of 1,2-dipalmitoleoyl-sn-glycero-3-phosphocholine (the cis version). Isomers have identical molecular formulas and, therefore, identical molecular weights.
-
Component Formulas:
-
Two Palmitelaidic acid tails (C16H30O2): Lose one H2O per ester linkage. Contribution: 2 x (C16H29O) = C32H58O2
-
Glycerol backbone (C3H8O3): Loses two H and one OH. Contribution: C3H5O
-
Phosphocholine headgroup (C5H14NO4P): Loses one H. Contribution: C5H13NO4P
-
-
Total Molecular Formula: C40H76NO8P
-
Calculation:
-
C: 40 * 12.011 = 480.44 g/mol
-
H: 76 * 1.008 = 76.608 g/mol
-
N: 1 * 14.007 = 14.007 g/mol
-
O: 8 * 15.999 = 127.992 g/mol
-
P: 1 * 30.974 = 30.974 g/mol
-
Case 2: Asymmetric PC(16:0/16:1t)
This molecule is an isomer of PC(16:0/16:1(9Z)).[10][11]
-
Component Formulas:
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One Palmitic acid tail (C16H32O2): Contribution: C16H31O
-
One Palmitelaidic acid tail (C16H30O2): Contribution: C16H29O
-
Glycerol and Phosphocholine contribution remains the same.
-
-
Total Molecular Formula: C40H78NO8P[10]
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Calculation:
-
C: 40 * 12.011 = 480.44 g/mol
-
H: 78 * 1.008 = 78.624 g/mol
-
N: 1 * 14.007 = 14.007 g/mol
-
O: 8 * 15.999 = 127.992 g/mol
-
P: 1 * 30.974 = 30.974 g/mol
-
-
Total Molecular Weight: 732.04 g/mol [12]
| Phospholipid Species | Common Abbreviation | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| 1,2-dipalmitelaidoyl-sn-glycero-3-phosphocholine | PC(16:1t/16:1t) | C40H76NO8P | 730.02 |
| 1-palmitoyl-2-palmitelaidoyl-sn-glycero-3-phosphocholine | PC(16:0/16:1t) | C40H78NO8P | 732.04 |
Gold-Standard Verification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While theoretical calculation provides the exact molecular mass, empirical verification is crucial for confirming the identity and purity of a compound in a real-world sample. The gold-standard technique for this is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Causality of Method Selection:
-
Chromatography (LC): LC is essential for separating the target analyte from a complex mixture, reducing a phenomenon known as ion suppression and allowing for more accurate detection and quantification.[13] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating phospholipids into distinct classes based on the polarity of their headgroups.[14][15]
-
Ionization (ESI): Electrospray Ionization (ESI) is a "soft" ionization technique that allows large, thermally fragile molecules like phospholipids to be ionized into the gas phase without significant fragmentation, preserving the parent molecule for initial mass detection (MS1).[13]
-
Tandem Mass Spectrometry (MS/MS): MS/MS is used for structural confirmation. The parent ion detected in MS1 is isolated, fragmented, and the resulting daughter ions are detected (MS2). This fragmentation pattern is a unique fingerprint that can confirm the identity of the headgroup and fatty acid tails.[13]
Experimental Workflow for Phospholipid Analysis
The following diagram outlines a typical workflow for the analysis of 16:1 (Δ9-Trans) PC from a biological matrix.
Caption: A standard workflow for quantitative phospholipid analysis.
Detailed Experimental Protocol
This protocol is a representative method adapted from established lipidomics procedures.[15][16][17]
1. Sample Preparation & Extraction:
- To a 1.5 mL microcentrifuge tube, add 20 µL of plasma or cell lysate.
- Spike the sample with 10 µL of an appropriate internal standard mixture (e.g., a deuterated or ¹³C-labeled PC standard). This is critical for correcting for sample loss during preparation and for variations in instrument response.
- Add 200 µL of ice-cold isopropanol (IPA) to precipitate proteins.[15]
- Vortex vigorously for 1 minute.
- Incubate at 4°C for 2 hours to ensure complete protein precipitation.[15]
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[15]
- Carefully transfer the supernatant containing the lipid extract to a clean glass vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- LC System: An ACQUITY UPLC I-Class System or equivalent.[15]
- Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[15] This HILIC chemistry provides excellent separation of polar lipid classes.
- Mobile Phase A: Acetonitrile:Water (95:5) with 10 mM Ammonium acetate.[17]
- Mobile Phase B: Acetonitrile:Water (50:50) with 10 mM Ammonium acetate.[17]
- Gradient: A suitable gradient from low %B to high %B to elute lipids by class.
- MS System: A tandem quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
- Ionization Mode: ESI Positive. Phosphatidylcholines ionize very efficiently as [M+H]⁺ or other adducts in positive mode.
- MRM Transitions:
- For PC analysis, a common precursor ion scan targets the phosphocholine headgroup fragment at m/z 184.07.
- For specific quantification of PC(16:0/16:1t), the transition would be: Precursor Ion (m/z 732.5) -> Product Ion (m/z 184.1).
Conclusion
The molecular weight of 16:1 (Δ9-Trans) PC is precisely 730.02 g/mol for the symmetric di-acyl species and 732.04 g/mol for a common asymmetric species containing palmitic acid (16:0). This seemingly minor difference, arising from just two hydrogen atoms, underscores the necessity for high-resolution analytical techniques like LC-MS/MS to differentiate and accurately quantify specific phospholipid species. As the biological impact of dietary trans-fatty acids continues to be a focus of research, these fundamental molecular and analytical details provide the bedrock upon which reliable and reproducible science is built.
References
-
Fang, Z., et al. (2022). Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. STAR Protocols. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5282745, Palmitelaidic acid. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6443788, 1-Palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine. Available at: [Link]
-
Ivanova, P. T., et al. (2009). Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation. Methods in Molecular Biology. Available at: [Link]
-
Scent.vn. Palmitelaidic acid (CAS 10030-73-6): Odor profile, Properties, & IFRA compliance. Available at: [Link]
-
Viidanoja, J. (2018). Analysis of Phospholipids in Bio-Oils and Fats by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
Waters Corporation. LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Available at: [Link]
-
Waters Corporation. LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen. Available at: [Link]
-
Niu, S. L., et al. (2005). Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs. Biochemistry. Available at: [Link]
-
Niu, S. L., et al. (2005). Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs. ACS Publications. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24779461, 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine. Available at: [Link]
-
Niu, S. L., et al. (2005). Trans fatty acid derived phospholipids show increased membrane cholesterol and reduced receptor activation as compared to their cis analogs. PubMed. Available at: [Link]
-
LIPID MAPS. Structure Database - 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 52922440, 1-(9Z-hexadecenoyl)-2-hexadecanoyl-glycero-3-phosphocholine. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24778764, PC(16:1(9Z)/16:1(9Z)). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 134760016, Phosphatidylcholine 16:0-16:1. Available at: [Link]
-
LIPID MAPS. Structure Database - PC(16:0/18:1). Available at: [Link]
-
ResearchGate. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs | Request PDF. Available at: [Link]
-
Wikipedia. Phosphatidylcholine. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 134727003, Phosphatidylcholine 17:0-18:1/16:0-19:1. Available at: [Link]
-
Creative Biolabs. Phosphatidylcholine (PC). Available at: [Link]
-
LIPID MAPS. Structure Database - PC(16:1(9Z)/16:1(9Z)). Available at: [Link]
-
LIPID MAPS. Structure Database - LMGP02010009. Available at: [Link]
-
Wikipedia. Phosphorylcholine. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5497103, 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Available at: [Link]
-
SLS Ireland. 16:1 (DELTA 9-TRANS) PC. Available at: [Link]
-
Avanti Polar Lipids. 16:1 (Δ9-Cis) PC. Available at: [Link]
Sources
- 1. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylcholine (PC) - Creative Biolabs [creative-biolabs.com]
- 3. Phospholipids: Structure, Functions, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trans fatty acid derived phospholipids show increased membrane cholesterol and reduced receptor activation as compared to their cis analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PC(16:1(9Z)/16:1(9Z)) | C40H76NO8P | CID 24778764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. 1-Palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine | C40H78NO8P | CID 6443788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(9Z-hexadecenoyl)-2-hexadecanoyl-glycero-3-phosphocholine | C40H78NO8P | CID 52922440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phosphatidylcholine 16:0-16:1 | C40H78NO8P | CID 134760016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phospholipid-research-center.com [phospholipid-research-center.com]
- 15. waters.com [waters.com]
- 16. cell.com [cell.com]
- 17. waters.com [waters.com]
